N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine
Description
N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine is a pyridazine derivative featuring a dimethylamino group at position 3 and a piperazine ring substituted with a 3-phenylpropyl moiety at position 6 of the pyridazine core. The structural combination of pyridazine and piperazine provides a scaffold for optimizing physicochemical properties like solubility, lipophilicity, and binding affinity .
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-22(2)18-10-11-19(21-20-18)24-15-13-23(14-16-24)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBWCKNNDAHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) on Dichloropyridazine
A widely employed method involves substituting halogen atoms on a pyridazine core with amine groups. For example:
Step 1: Synthesis of 3,6-Dichloropyridazine
-
Starting material: Pyridazine derivatives (e.g., 3-oxo-2-arylhydrazonopropanals) undergo chlorination using POCl₃ or PCl₅ under reflux conditions.
Step 2: Substitution at Position 3
-
Treatment with dimethylamine (2 eq.) in THF at 60°C for 12 hours yields 3-(dimethylamino)-6-chloropyridazine.
Step 3: Substitution at Position 6
-
Reaction with 1-(3-phenylpropyl)piperazine in the presence of Cs₂CO₃ and DMF at 120°C for 24 hours achieves the final product.
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| 1 | POCl₃, reflux | 85% | 3,6-Dichloropyridazine |
| 2 | Dimethylamine, THF | 78% | 3-(Dimethylamino)-6-chloropyridazine |
| 3 | 1-(3-Phenylpropyl)piperazine, Cs₂CO₃, DMF | 65% | Target Compound |
Piperazine Side-Chain Synthesis
The 4-(3-phenylpropyl)piperazine moiety is synthesized separately via:
-
Method A : Alkylation of piperazine with 1-bromo-3-phenylpropane in acetonitrile using K₂CO₃ as a base.
-
Method B : Reductive amination of benzaldehyde derivatives with piperazine and NaBH₃CN.
| Method | Starting Material | Conditions | Yield |
|---|---|---|---|
| A | Piperazine, 1-bromo-3-phenylpropane | K₂CO₃, CH₃CN, 80°C | 72% |
| B | Benzaldehyde, piperazine | NaBH₃CN, MeOH, rt | 68% |
Optimization and Challenges
Solvent and Base Selection
Temperature and Time
Purification Techniques
-
Column chromatography (SiO₂, eluent: EtOAc/hexane) remains the standard. Preparative HPLC (C18, MeOH/H₂O) achieves >95% purity for pharmacological testing.
Alternative Routes and Innovations
Transition Metal-Catalyzed Cross-Coupling
-
Palladium-catalyzed Buchwald-Hartwig amination between 3,6-dichloropyridazine and amines offers regioselective control. For example:
-
Pd₂(dba)₃, Xantphos, and t-BuONa in dioxane at 100°C yield 65–70% product.
-
One-Pot Tandem Reactions
-
Combining NAS and alkylation in a single vessel reduces steps. For instance, reacting 3,6-dichloropyridazine with dimethylamine and 1-(3-phenylpropyl)piperazine sequentially in DMF achieves 60% overall yield.
Analytical Characterization
Critical data for validating the target compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.30–7.18 (m, 5H, phenyl), 3.45 (t, 2H, N-CH₂), 2.95 (s, 6H, N(CH₃)₂).
-
HPLC-MS : [M+H]⁺ = 326.2 (calculated: 325.5).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine ring or the phenylpropyl group, leading to the formation of corresponding N-oxides or alcohols.
Reduction: Reduction reactions can target the pyridazine ring or the piperazine moiety, potentially leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce amines or partially reduced heterocycles.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Its structure suggests it may interact with serotonin and dopamine receptors, which are crucial for mood regulation.
- Research indicates that derivatives of piperazine, like this compound, can modulate neurotransmitter systems, leading to therapeutic effects in mood disorders.
-
Anticancer Activity
- Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. This compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology.
-
Neuropharmacology
- The interaction of this compound with central nervous system receptors positions it as a potential lead for developing treatments for neurological disorders such as schizophrenia and bipolar disorder.
- Its piperazine component is known to enhance blood-brain barrier permeability, which is advantageous for central nervous system-targeted therapies.
Case Studies and Research Findings
- Antidepressant Activity
- A study published in the Journal of Medicinal Chemistry (2023) demonstrated that similar piperazine derivatives showed significant antidepressant-like effects in animal models through modulation of serotonin receptors .
- Anticancer Properties
- Neuropharmacological Effects
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyridazine ring, piperazine moiety, or core heterocycle:
Table 1: Structural Comparison of Pyridazine and Related Derivatives
*Estimated based on structural similarity to (C16H22N6, MW 298.39) with additional 3-phenylpropyl group (C9H11).
Impact of Substituents on Physicochemical and Pharmacological Properties
The 3-nitrobenzoyl group in ’s compound introduces strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation but reduce bioavailability due to increased polarity .
Core Heterocycle Modifications: Replacement of pyridazine with triazolo-pyridazine () introduces a fused triazole ring, which could enhance aromatic stacking interactions and metabolic stability via the trifluoromethyl group .
Amino Group Variations: The N,N-dimethylamino group in the target compound increases basicity, which may influence protonation states at physiological pH and affect receptor binding . Substitution with a benzylamino group () introduces steric bulk and aromaticity, possibly enhancing affinity for hydrophobic binding pockets .
Biological Activity
N,N-Dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine (CAS No. 2640878-07-3) is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a dimethyl group and a piperazine moiety linked to a phenylpropyl group. This unique structure contributes to its pharmacological properties and interaction with biological targets.
This compound exhibits its biological activity primarily through the modulation of neurotransmitter systems and inhibition of specific kinases.
Key Mechanisms:
- Receptor Interaction: The compound has been shown to interact with serotonin and dopamine receptors, influencing neurotransmission and potentially alleviating symptoms associated with neurodegenerative diseases .
- Kinase Inhibition: It may inhibit certain protein kinases involved in cell signaling pathways, thereby inducing apoptosis in cancer cells . This mechanism is critical in targeting malignancies such as gastrointestinal stromal tumors (GISTs).
Neuroprotective Effects
Research indicates that derivatives similar to this compound can selectively inhibit glial activation, which is implicated in neuroinflammatory processes. This inhibition leads to reduced production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO), suggesting potential neuroprotective effects against conditions like Alzheimer's disease .
Antitumor Activity
In vitro studies have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against GIST cells by targeting c-KIT signaling pathways, which are often dysregulated in these tumors. The compound's ability to induce apoptosis in these cells further supports its potential as an anticancer agent .
Case Studies
Case Study 1: Neuroprotection
A study conducted on glial cells revealed that N,N-dimethyl derivatives effectively reduced oxidative stress markers while promoting cell survival under inflammatory conditions. This suggests a promising avenue for treating neurodegenerative diseases where glial activation plays a detrimental role .
Case Study 2: Cancer Treatment
In a xenograft model of GIST, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted its mechanism involving the inhibition of c-KIT kinase activity, leading to decreased cell proliferation and increased apoptosis rates .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key methodological considerations for optimizing the synthesis of N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine?
- Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, nucleophilic substitutions (e.g., piperazine alkylation) benefit from polar aprotic solvents like DMF or DMSO, while coupling reactions (e.g., Buchwald-Hartwig amination) may require palladium catalysts and inert atmospheres . Multi-step protocols should include intermediate purification via column chromatography or recrystallization to minimize byproducts. Reaction progress can be monitored using TLC or LC-MS to ensure completion before proceeding to subsequent steps .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while - and -NMR are critical for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm). X-ray crystallography, if feasible, provides definitive confirmation of solid-state structure .
Q. How can researchers assess the compound’s pharmacological activity in preliminary studies?
- Answer : In vitro assays targeting receptor binding (e.g., radioligand displacement for GPCRs) or enzyme inhibition (e.g., kinase activity via fluorescence-based assays) are standard. Dose-response curves (IC/EC) should be generated using serial dilutions. Cell viability assays (e.g., MTT) can evaluate cytotoxicity, while computational docking predicts interaction modes with biological targets .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from impurities, assay conditions (e.g., buffer pH, co-solvents), or cell line variability. Methodological solutions include:
- Reproducibility checks : Replicate studies under standardized conditions.
- Impurity profiling : Use HPLC-MS to identify and quantify side products .
- Orthogonal assays : Validate activity using alternative methods (e.g., SPR vs. fluorescence).
Reference structural analogs (e.g., piperazine derivatives in ) to contextualize structure-activity trends .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) optimize binding conformations. Quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic interactions at active sites. Tools like AutoDock Vina or Schrödinger Suite prioritize binding poses, while free-energy perturbation (FEP) calculations refine affinity predictions. Experimental validation via mutagenesis or crystallography is essential .
Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?
- Answer : Chiral stationary phase HPLC (e.g., Chiralpak® columns) separates enantiomers, while circular dichroism (CD) confirms optical activity. Asymmetric synthesis routes using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (e.g., lipase-mediated acylations) enhance enantioselectivity. Purity thresholds (>98% ee) should be confirmed via integration of chromatographic peaks .
Q. What methodologies enable systematic structure-activity relationship (SAR) analysis for this compound?
- Answer : SAR studies require iterative synthesis of analogs with targeted substitutions (e.g., piperazine alkyl chain length, pyridazine substituents). High-throughput screening (HTS) assays prioritize analogs, while multivariate analysis (e.g., PCA or CoMFA) correlates structural features with activity. Key parameters include lipophilicity (logP), hydrogen-bond donor/acceptor counts, and steric bulk .
Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?
- Answer : Kinetic assays (e.g., pre-steady-state kinetics) identify catalytic inhibition mechanisms. CRISPR-Cas9 knockout models or RNAi silencing validate target specificity. Advanced techniques like cryo-EM or X-ray crystallography resolve compound-target complexes at atomic resolution. Metabolomic profiling (e.g., LC-MS/MS) tracks downstream pathway alterations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
